molecular formula C8H5F5O2S2 B3069845 1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride CAS No. 1000294-01-8

1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride

Cat. No.: B3069845
CAS No.: 1000294-01-8
M. Wt: 292.3 g/mol
InChI Key: RRIGBESOODESPJ-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride is a specialized organofluorine compound that serves as a versatile building block in advanced chemical synthesis and drug discovery research. This reagent features a tetrafluoroethyl chain bridging a phenylthio group and a sulfonyl fluoride, making it a valuable substrate for fluoroalkylsulfonylation reactions. The incorporation of a fluoroalkylsulfonamide group onto target molecules, such as amines, can significantly lower the pKa of the resulting NH group, thereby modulating the physicochemical properties of drug candidates . This pKa reduction is a key strategy for enhancing metabolic stability, altering membrane permeability, and fine-tuning the biological activity of lead compounds. Researchers can leverage this reagent to introduce highly acidic sulfonamide functionalities, which are useful for creating covalent inhibitors or for building additional molecular complexity in agrochemical and pharmaceutical development. The compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-phenylsulfanylethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O2S2/c9-7(10,8(11,12)17(13,14)15)16-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIGBESOODESPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(C(F)(F)S(=O)(=O)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride typically involves the reaction of tetrafluoroethylene with phenylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide group.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated sulfonyl groups into molecules.

    Biology: The compound is studied for its potential use in modifying biological molecules, such as proteins and peptides, to enhance their stability and activity.

    Medicine: Research is ongoing to explore its potential as a building block for designing new pharmaceuticals with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key structural and molecular differences among related sulfonyl fluorides:

Compound Name (Substituent) Molecular Formula Molecular Weight CAS Number Substituent Group Key References
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride C₄HF₉O₃S 300.091 104729-49-9 -O-CF₂CF₃
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride C₄F₉IO₃S 425.9961 66137-74-4 -O-CF₂CF₂I
1,1,2,2-Tetrafluoro-2-[(trifluorovinyl)oxy]ethanesulfonyl fluoride (SSC monomer) C₄F₈O₃S 280.093 29514-94-1 -O-CF=CF₂
Perfluoro(2-ethoxyethane)sulfonyl fluoride CF₃CF₂OCF₂CF₂SO₂F 382.08 (estimated) 67990-78-7 -O-CF₂CF₂CF₃

Key Observations :

  • Iodo-substituted analogs (e.g., CAS 66137-74-4) exhibit higher molecular weights due to iodine’s atomic mass, enhancing reactivity in substitution reactions .
  • Trifluorovinyloxy-substituted compounds (e.g., SSC monomer) are optimized for polymerization, enabling applications in fuel cell membranes .
  • Tetrafluoroethoxy groups (e.g., CAS 104729-49-9) reduce steric hindrance compared to bulkier substituents, favoring synthetic versatility .

Physical and Thermal Properties

  • Thermal Behavior: The iodo-substituted precursor undergoes a crystal-to-crystal transition at 150°C and isotropization at 218°C, forming smectic liquid crystalline phases upon cooling . SSC monomer-based membranes operate at ≤90°C, while advanced variants (e.g., Acipex membranes) withstand up to 130°C due to copolymer design .
  • Physical State :
    • Iodo-substituted compounds are liquids at room temperature (purity: 95%) , whereas trifluorovinyloxy analogs are likely gaseous or low-viscosity liquids due to smaller substituents.

Commercial Availability

  • Iodo-substituted compound : Available from CymitQuimica in quantities up to 100g, priced at €222.00/g .
  • SSC monomer: Not explicitly listed commercially but integral to industrial membrane production (e.g., 3M®) .

Biological Activity

1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride is a specialized fluorinated sulfonyl fluoride compound notable for its unique chemical structure that includes both fluorine and sulfur atoms. This compound has garnered attention in various fields, particularly in organic synthesis and biological research due to its potential applications in modifying biological molecules and developing pharmaceuticals.

  • IUPAC Name : 1,1,2,2-tetrafluoro-2-phenylsulfanylethanesulfonyl fluoride
  • Molecular Formula : C8H5F5O2S2
  • CAS Number : 1000294-01-8
  • Density : Approximately 2.051 g/mL at 25 °C
  • Boiling Point : 127 °C

Synthesis

The synthesis of this compound typically involves the reaction of tetrafluoroethylene with phenylthiol in the presence of a catalyst under elevated temperatures and pressures. This method allows for the efficient formation of the desired product while maintaining high purity and yield.

The biological activity of this compound is primarily attributed to its sulfonyl fluoride group, which can interact with nucleophilic sites on target biomolecules. This interaction leads to the formation of covalent bonds that modify the structure and function of these biomolecules.

Protein Modification

Research indicates that this compound can be utilized as an activity-based probe to study protein interactions. For instance, studies have demonstrated its ability to form adducts with specific proteins, allowing researchers to map interaction sites comprehensively using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Case Study: Target Protein Interactions

In a study focusing on the use of sulfonyl fluoride probes, it was found that these compounds could quantitatively displace from target proteins' active sites and undergo hydrolysis. This property is crucial for understanding drug-protein interactions and developing new therapeutic agents .

Comparative Analysis with Related Compounds

Compound NameFunctional GroupBiological Activity
This compoundSulfonyl fluorideProtein modification; potential drug development
1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonic acidSulfonic acidLess reactive; limited biological applications
1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonamideSulfonamideAntimicrobial properties; different reactivity profile

Research Findings

Recent studies have highlighted the compound's effectiveness in enhancing the stability and activity of biological molecules. The unique combination of fluorine and sulfur in its structure imparts distinct reactivity compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,2,2-tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride, and how do reaction conditions influence yield?

  • Methodology : Two primary approaches are documented for analogous fluorosulfonyl ethers:

  • Route 1 : Fluorination of iodinated precursors (e.g., 2-(2-iodo-tetrafluoroethoxy)tetrafluoroethyl sulfonyl fluoride) using F₂/N₂ gas mixtures, yielding ~67% via direct iodination and fluorination steps .
  • Route 2 : Dechlorination of Cl/F-substituted intermediates using zinc in organic solvents (e.g., N-methylpyrrolidone), achieving ~80% yield for structurally similar monomers .
    • Key Variables : Temperature control during fluorination (<90°C) and solvent purity critically impact side-reactions (e.g., cross-linking or decomposition).

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • FT-IR Spectroscopy : Confirm sulfonyl fluoride (-SO₂F) and phenylthio (-SPh) functional groups via characteristic stretches (1350–1450 cm⁻¹ for S=O; 700–750 cm⁻¹ for C-S) .
  • NMR (¹⁹F and ¹H) : Resolve tetrafluoroethylene backbone environments (e.g., δ -110 to -125 ppm for CF₂ groups) and phenylthio substituents (δ 7.2–7.8 ppm for aromatic protons) .
  • Elemental Analysis : Quantify sulfur and fluorine content to assess stoichiometric deviations .

Q. What safety protocols are critical during handling and storage?

  • Safety Measures :

  • Use PPE (nitrile gloves, fluoropolymer-coated goggles) to prevent skin/eye contact with corrosive sulfonyl fluoride groups .
  • Store under inert gas (Ar/N₂) at -20°C to avoid hydrolysis of -SO₂F to -SO₃H, which alters reactivity .
    • Waste Disposal : Neutralize residues with aqueous K₂CO₃ before incineration to minimize environmental release of fluorinated byproducts .

Advanced Research Questions

Q. How does copolymerization with tetrafluoroethylene enhance proton conductivity in fuel cell membranes?

  • Mechanism : The sulfonyl fluoride group (-SO₂F) in the monomer hydrolyzes to -SO₃H during membrane processing, creating ion-conductive channels. Copolymerization with tetrafluoroethylene forms a hydrophobic backbone, improving mechanical stability and water retention at >90°C .
  • Performance Metrics : Membranes with 1100–1300 equivalent weight (EW) exhibit proton conductivities >0.1 S/cm at 80% relative humidity, critical for high-temperature fuel cells .

Q. What phase transitions occur in fluorinated ionomers derived from this compound, and how do they affect membrane morphology?

  • Phase Behavior :

  • Crystalline-to-Smectic Transition : At 150°C, fluorinated tails partially disorder, forming a triclinic lattice. Cooling induces smectic layering, templating ion-conductive domains .
  • Impact on Conductivity : Smectic phases enhance proton transport by aligning ionic clusters into percolated networks .
    • Characterization Tools : Synchrotron X-ray scattering and molecular dynamics simulations validate phase behavior .

Q. Can this compound serve as a single-ion conductor in solid-state lithium batteries?

  • Electrolyte Design : Lithiation of the sulfonyl fluoride group yields Li⁺-conducting salts (e.g., Li[SO₂F-CF₂-CF₂-SPh]). These salts suppress dendrite growth by immobilizing anions .
  • Performance : Ionic conductivities of ~10⁻⁴ S/cm at 60°C are achievable, but oxidative stability above 4.2 V vs Li⁺/Li remains a challenge .

Q. How do computational models explain discrepancies in experimental crystallization behavior?

  • Modeling Approach : All-atom molecular dynamics (MD) simulations reveal that fluorinated sidechains adopt helical conformations, stabilizing smectic phases. Free energy calculations predict crystallization barriers consistent with experimental DSC data .
  • Validation : Simulated transition temperatures (e.g., smectic-to-nematic) align within 5% of differential scanning calorimetry (DSC) results .

Q. What experimental contradictions exist in reported synthesis yields for fluorosulfonyl ether derivatives?

  • Yield Variability :

  • Direct fluorination routes (67%) may underperform vs. dechlorination methods (80–90%) due to incomplete iodine substitution or side-reactions with residual moisture .
  • Purification via fractional distillation (for low-boiling intermediates) or column chromatography (for polar byproducts) can recover 10–15% additional yield .

Q. How does the phenylthio substituent influence reactivity compared to trifluorovinyloxy analogs?

  • Electronic Effects : The electron-rich phenylthio group (-SPh) reduces electrophilicity at the sulfonyl fluoride center, slowing hydrolysis but enhancing thermal stability (>200°C decomposition onset vs. ~150°C for trifluorovinyloxy derivatives) .
  • Synthetic Adaptability : Copper-mediated cross-coupling (e.g., Ullmann reactions) enables modular substitution of the phenylthio group for tailored polymer architectures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride
Reactant of Route 2
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1,1,2,2-Tetrafluoro-2-(phenylthio)ethanesulfonyl fluoride

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